(Tetra-t-butylphthalocyaninato)nickel(ii)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetra-t-butylphthalocyaninato)nickel(ii) is a coordination compound with the molecular formula C48H48N8Ni. It belongs to the phthalocyanine family, which are macrocyclic compounds known for their intense color and stability. This compound is particularly notable for its use in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetra-t-butylphthalocyaninato)nickel(ii) typically involves the reaction of nickel salts with tetra-t-butylphthalocyanine precursors under controlled conditions. One common method includes the use of nickel(II) acetate and tetra-t-butylphthalocyanine in a solvent such as dimethylformamide (DMF) or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete formation of the complex .
Industrial Production Methods
Industrial production of (Tetra-t-butylphthalocyaninato)nickel(ii) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(Tetra-t-butylphthalocyaninato)nickel(ii) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nickel.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: The t-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of functionalized phthalocyanines .
Scientific Research Applications
(Tetra-t-butylphthalocyaninato)nickel(ii) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the production of dyes, pigments, and electronic materials
Mechanism of Action
The mechanism of action of (Tetra-t-butylphthalocyaninato)nickel(ii) involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various ligands, facilitating different chemical reactions. The pathways involved often include electron transfer processes, making it effective in catalytic applications .
Comparison with Similar Compounds
Similar Compounds
- (Tetra-t-butylphthalocyaninato)zinc(ii)
- (Tetra-t-butylphthalocyaninato)copper(ii)
- (Tetra-t-butylphthalocyaninato)iron(ii)
Uniqueness
(Tetra-t-butylphthalocyaninato)nickel(ii) is unique due to its specific electronic configuration and stability, which make it particularly effective in catalytic and photodynamic applications. Compared to its zinc and copper counterparts, the nickel complex exhibits distinct reactivity and coordination properties .
Properties
Molecular Formula |
C48H48N8Ni |
---|---|
Molecular Weight |
795.6 g/mol |
IUPAC Name |
nickel(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Ni/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChI Key |
IFTQAKNPXSJXGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.